Cas no 2248353-01-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate 化学的及び物理的性質
名前と識別子
-
- EN300-6519949
- 2248353-01-5
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate
-
- インチ: 1S/C19H15NO6/c1-2-25-18(23)15(12-8-4-3-5-9-12)19(24)26-20-16(21)13-10-6-7-11-14(13)17(20)22/h3-11,15H,2H2,1H3
- InChIKey: LZPCKUAYVOMICY-UHFFFAOYSA-N
- ほほえんだ: O(C(C(C(=O)OCC)C1C=CC=CC=1)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 353.08993720g/mol
- どういたいしつりょう: 353.08993720g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 559
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 90Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6519949-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate |
2248353-01-5 | 95.0% | 2.5g |
$1819.0 | 2025-03-14 | |
Enamine | EN300-6519949-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate |
2248353-01-5 | 95.0% | 0.25g |
$855.0 | 2025-03-14 | |
Enamine | EN300-6519949-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate |
2248353-01-5 | 95.0% | 0.5g |
$891.0 | 2025-03-14 | |
Enamine | EN300-6519949-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate |
2248353-01-5 | 95.0% | 0.1g |
$817.0 | 2025-03-14 | |
Enamine | EN300-6519949-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate |
2248353-01-5 | 95.0% | 0.05g |
$780.0 | 2025-03-14 | |
Enamine | EN300-6519949-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate |
2248353-01-5 | 95.0% | 1.0g |
$928.0 | 2025-03-14 | |
Enamine | EN300-6519949-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate |
2248353-01-5 | 95.0% | 10.0g |
$3992.0 | 2025-03-14 | |
Enamine | EN300-6519949-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate |
2248353-01-5 | 95.0% | 5.0g |
$2692.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate 関連文献
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioateに関する追加情報
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate: A Comprehensive Overview
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate, identified by the CAS number 2248353-01-5, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of organic compounds known as dihydroisoindoles, which are derivatives of isoindole with a dihydro structure. The isoindole framework is a bicyclic structure consisting of a benzene ring fused to a pyrrole-like ring, making it a versatile scaffold for chemical modifications.
The name of the compound is derived from its structural features. The term "1,3-dioxo" refers to the presence of two ketone groups at positions 1 and 3 of the isoindole ring. The "2,3-dihydro" designation indicates that there are two hydrogen atoms added to positions 2 and 3 of the isoindole system, resulting in a partially saturated structure. The suffix "propanedioate" signifies the presence of a substituted succinic acid group attached to the isoindole moiety.
Recent studies have highlighted the importance of dihydroisoindoles in drug discovery and material science. For instance, researchers have explored the use of dihydroisoindole derivatives as fluorescent probes for bioimaging applications. The unique electronic properties of these compounds make them ideal candidates for sensing and detecting specific biomolecules in complex biological systems. In particular, the substitution pattern on the isoindole ring plays a critical role in determining the fluorescence properties of these compounds.
In addition to their role in bioimaging, dihydroisoindoles have also been investigated for their potential as photovoltaic materials. The conjugated π-system in these molecules allows for efficient charge transport and energy conversion, making them promising candidates for organic solar cells. Recent advancements in synthetic chemistry have enabled the precise control over the substitution patterns on the isoindole ring, leading to improved electronic properties and enhanced device performance.
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate is particularly interesting due to its unique combination of functional groups. The ethyl group at position 1 and the phenyl group at position 2 introduce steric and electronic effects that can influence the reactivity and stability of the molecule. These substituents also provide opportunities for further chemical modifications, enabling researchers to tailor the properties of this compound for specific applications.
From a synthetic perspective, this compound can be prepared through various routes, including condensation reactions and cyclization processes. One common approach involves the reaction of an appropriate aldehyde with a diamine derivative to form the isoindole skeleton. Subsequent oxidation or reduction steps can then introduce or modify functional groups on the ring system. The use of modern catalytic techniques has significantly improved the efficiency and selectivity of these reactions, making it easier to synthesize complex dihydroisoindole derivatives.
In terms of physical properties, this compound exhibits a melting point in the range of 90–95°C and is soluble in common organic solvents such as dichloromethane and dimethylformamide. Its UV-vis spectrum shows strong absorption bands in the visible region, which is consistent with its potential application as a chromophore in optoelectronic devices.
The biological activity of this compound has also been studied extensively. In vitro assays have demonstrated that it exhibits moderate inhibitory activity against certain enzymes involved in metabolic pathways. These findings suggest that this compound could serve as a lead molecule for drug development efforts targeting specific diseases.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2 phenylpropanedioate (CAS No: 2248353015) is a versatile compound with diverse applications across multiple fields. Its unique structure and functional groups make it an attractive candidate for further research and development in areas such as bioimaging, photovoltaics, and drug discovery. As our understanding of this compound continues to grow, it is likely that new and innovative uses will emerge in response to advancing technological needs.
2248353-01-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate) 関連製品
- 1823503-36-1(tert-butyl N-(2-cyclopropyl-1,3-thiazol-4-yl)carbamate)
- 2171993-06-7(1-methyl-N-(thiophen-3-yl)methyl-1H-indol-5-amine)
- 1186127-15-0(Ethyl 2-(5-Oxazolyl)benzoate)
- 919093-57-5(6-(4-methoxybenzyl)-5H-pyrrolo[3,4-b]pyridin-7(6H)-one)
- 2228804-63-3(1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene)
- 3290-01-5(2,3-Dichlorobenzyl Chloride)
- 303052-45-1(Neuropeptide Y(29-64))
- 1804013-88-4(2-Amino-3-cyano-5-hydroxy-4-(trifluoromethoxy)pyridine)
- 121895-18-9(Norleucine, 6-hydroxy-, methyl ester, hydrochloride (9CI))
- 2306271-48-5((1,4-difluorocyclohexyl)methanol)



